molecular formula C11H18S3 B14628938 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- CAS No. 56651-14-0

2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-

Cat. No.: B14628938
CAS No.: 56651-14-0
M. Wt: 246.5 g/mol
InChI Key: BPQCYGPLHCSBAA-UHFFFAOYSA-N
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Description

2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- is a chemical compound with the molecular formula C11H20S3 It is a derivative of cyclopropene, characterized by the presence of thione and tert-butylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- typically involves the reaction of cyclopropene derivatives with sulfur-containing reagents. . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: The tert-butylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structural features make it a subject of study in biochemical research, particularly in understanding enzyme interactions and protein modifications.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets through its reactive thione and tert-butylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. The pathways involved in these interactions are still under investigation, but they are believed to involve thiol-disulfide exchange reactions and other redox processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- is unique due to the presence of both thione and tert-butylthio groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets.

Properties

CAS No.

56651-14-0

Molecular Formula

C11H18S3

Molecular Weight

246.5 g/mol

IUPAC Name

2,3-bis(tert-butylsulfanyl)cycloprop-2-ene-1-thione

InChI

InChI=1S/C11H18S3/c1-10(2,3)13-8-7(12)9(8)14-11(4,5)6/h1-6H3

InChI Key

BPQCYGPLHCSBAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C1=S)SC(C)(C)C

Origin of Product

United States

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